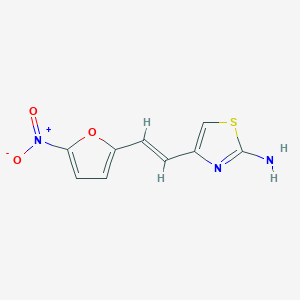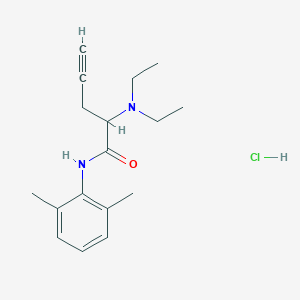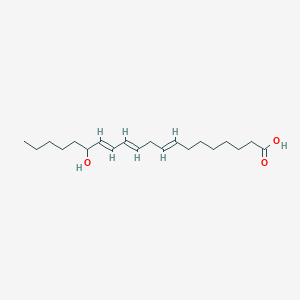
4-Dimethylaminomethylene-1-phenyl-3-propyl-2-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dimethylaminomethylene-1-phenyl-3-propyl-2-pyrazolin-5-one, also known as "DPP" or "Dipropylpyrazoline," is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrazoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of DPP is complex and not fully understood. However, studies have shown that the compound appears to act by inhibiting the activity of enzymes involved in the production of reactive oxygen species and pro-inflammatory cytokines. Additionally, DPP has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting that it may have potential applications in the field of neuroscience.
Biochemical and Physiological Effects:
DPP has been shown to have a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory activity. Additionally, the compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting that it may have potential applications in the field of neuroscience. DPP has also been shown to have a protective effect on the liver and kidneys, making it a potentially useful therapeutic agent for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using DPP in laboratory experiments is its ability to act as an antioxidant and anti-inflammatory agent. This makes it a potentially useful therapeutic agent for a variety of diseases. Additionally, the compound's ability to modulate the activity of ion channels and neurotransmitter receptors makes it a promising candidate for use in the field of neuroscience. However, one of the limitations of using DPP in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are a variety of potential future directions for research on DPP. One area of interest is the compound's potential applications in the field of neuroscience. Studies have shown that DPP has the ability to modulate the activity of ion channels and neurotransmitter receptors, suggesting that it may have potential as a therapeutic agent for a variety of neurological diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of DPP involves the reaction of 1-phenyl-3-propyl-2-pyrazolin-5-one with dimethylformamide dimethylacetal. This reaction yields DPP as a yellow crystalline solid, which can be purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
DPP has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and neuroscience. One of the primary areas of research has been the compound's ability to act as an antioxidant and anti-inflammatory agent. DPP has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, making it a potentially useful therapeutic agent for a variety of diseases.
Propiedades
Número CAS |
15900-09-1 |
|---|---|
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
(4E)-4-(dimethylaminomethylidene)-2-phenyl-5-propylpyrazol-3-one |
InChI |
InChI=1S/C15H19N3O/c1-4-8-14-13(11-17(2)3)15(19)18(16-14)12-9-6-5-7-10-12/h5-7,9-11H,4,8H2,1-3H3/b13-11+ |
Clave InChI |
CUWKTMCUQYDTED-ACCUITESSA-N |
SMILES isomérico |
CCCC\1=NN(C(=O)/C1=C/N(C)C)C2=CC=CC=C2 |
SMILES |
CCCC1=NN(C(=O)C1=CN(C)C)C2=CC=CC=C2 |
SMILES canónico |
CCCC1=NN(C(=O)C1=CN(C)C)C2=CC=CC=C2 |
Sinónimos |
4-[(Dimethylamino)methylene]-1-phenyl-3-propyl-2-pyrazolin-5-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)








![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)

![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)

